

7α-Methyl-19-Nortestosterone (MENT): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7α-methyl-19-nortestosterone, commonly known as MENT or **trestolone**, is a potent synthetic androgenic-anabolic steroid (AAS) derived from nandrolone (19-nortestosterone).[1] Developed for potential applications in male hormonal contraception and androgen replacement therapy, MENT exhibits a unique pharmacological profile that distinguishes it from other androgens.[1] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of MENT, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Molecular Structure and Physicochemical Properties

MENT is structurally characterized by the addition of a methyl group at the 7α position of the nandrolone backbone.[2] This modification significantly influences its biological activity and metabolic fate.



Property	Value	Source(s)	
Chemical Name	7α-methyl-19-nortestosterone	[2]	
Synonyms	Trestolone, MENT, 7α- methylnandrolone	[2]	
IUPAC Name	(7R,8R,9S,10R,13S,14S,17S)- 17-hydroxy-7,13-dimethyl- 1,2,6,7,8,9,10,11,12,13,14,15, 16,17- hexahydrocyclopenta[a]phena nthren-3(2H)-one	N/A	
Molecular Formula	C19H28O2		
Molecular Weight	288.43 g/mol	_	
Melting Point	138-141 °C		
Solubility	Soluble in ethanol and DMSO. Specific quantitative solubility data in a range of solvents is not readily available in the reviewed literature.	N/A	

Pharmacological Properties

MENT's pharmacological profile is defined by its potent androgenic and anabolic effects, mediated through its interaction with the androgen receptor (AR), as well as its significant progestational activity. A key feature of MENT is its resistance to 5α -reduction, the process that converts testosterone to the more potent androgen dihydrotestosterone (DHT). However, MENT can be aromatized to the estrogenic metabolite 7α -methyl-estradiol.

Receptor Binding Affinity

MENT exhibits a high binding affinity for the androgen receptor and a notable affinity for the progesterone receptor (PR).



Receptor	Binding Affinity (Relative to standard)	Source(s)
Androgen Receptor (AR)	High affinity, reported to be more potent than testosterone and DHT in transactivation assays.	N/A
Progesterone Receptor (PR)	Binding affinity is comparable to that of progesterone.	N/A

Note: Specific K_i or IC₅₀ values from multiple, directly comparable studies are not consistently available in the public domain, preventing a more detailed quantitative comparison in this table.

Anabolic and Androgenic Activity

MENT is recognized as a highly potent anabolic and androgenic agent, with studies suggesting its anabolic effects are significantly greater than those of testosterone. The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activities of androgens.



Compound	Anabolic Activity (Levator Ani Muscle)	Androgenic Activity (Ventral Prostate/Semi nal Vesicles)	Anabolic/Andr ogenic Ratio	Source(s)
7α-Methyl-19- Nortestosterone (MENT)	Reported to be approximately 10 times more potent than testosterone in anabolic bioassays.	Potent androgenic activity, but relatively lower potency on the prostate compared to its anabolic effects due to lack of 5α- reduction.	Favorable, though specific numerical ratios from standardized Hershberger assays are not consistently reported across literature.	N/A
Testosterone	Reference standard	Reference standard	~1	N/A

Metabolism

The metabolism of MENT is characterized by two key pathways:

- Aromatization: MENT can be converted by the enzyme aromatase to 7α -methyl-estradiol, an active estrogen.
- Resistance to 5α -Reduction: The 7α -methyl group sterically hinders the action of the 5α -reductase enzyme, preventing the conversion of MENT to a more potent androgen in tissues like the prostate.

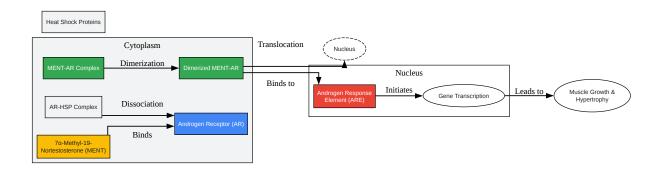
Signaling Pathways

The biological effects of MENT are primarily mediated through the activation of the androgen and progesterone receptors, which are ligand-activated transcription factors.

Androgen Receptor Signaling Pathway



Upon binding MENT, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the MENT-AR complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes. In skeletal muscle, AR activation is known to involve the IGF-1/IGF-1R-PI3K/Akt-mTOR pathway, which is crucial for muscle hypertrophy.



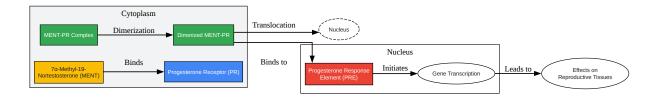
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Androgen Receptor Signaling Pathway for MENT.

Progesterone Receptor Signaling Pathway

Similar to its action on the AR, MENT binds to the progesterone receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) in the promoter regions of target genes. This activation can influence a variety of physiological processes, particularly in reproductive tissues.





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Progesterone Receptor Signaling Pathway for MENT.

Experimental Protocols Synthesis of 7α -Methyl-19-Nortestosterone

A common synthetic route to MENT involves the 1,6-conjugate addition of a methyl group to a 19-nortestosterone derivative. A general workflow is outlined below.



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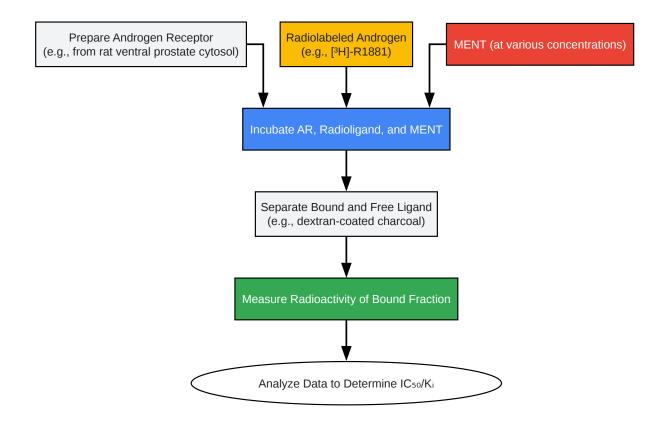
General Synthesis Workflow for MENT.

A detailed experimental protocol would involve the careful control of reaction conditions, including temperature, solvent, and stoichiometry of reagents, followed by purification steps such as chromatography to isolate the desired 7α -methyl isomer.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of MENT to the androgen receptor.





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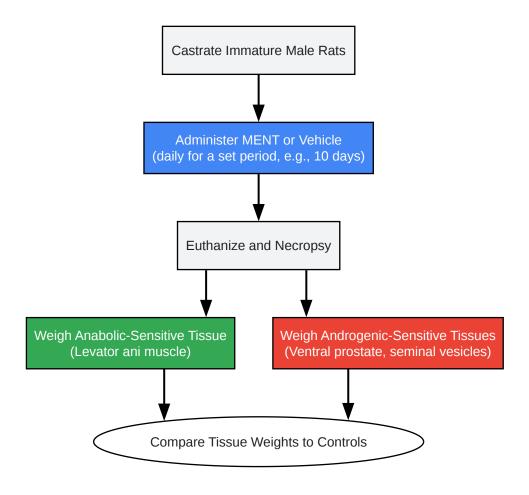
Workflow for an Androgen Receptor Competitive Binding Assay.

The protocol involves incubating a fixed concentration of a radiolabeled androgen with the androgen receptor in the presence of varying concentrations of MENT. The ability of MENT to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC_{50}) is used to determine the binding affinity (K_i).

Hershberger Assay

This in vivo assay evaluates the anabolic and androgenic activity of MENT in castrated male rats.





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Workflow for the Hershberger Assay.

The assay involves administering MENT to castrated rats and then measuring the weight changes in specific androgen-sensitive tissues, such as the levator ani muscle (anabolic) and the ventral prostate and seminal vesicles (androgenic). These weight changes are compared to those in control animals to determine the anabolic and androgenic potency.

Conclusion

 7α -methyl-19-nortestosterone (MENT) is a potent synthetic steroid with a distinct pharmacological profile characterized by high anabolic and androgenic activity, significant progestational effects, and a unique metabolic pathway that avoids 5α -reduction. These properties have made it a compound of interest for male contraception and androgen replacement therapy. Understanding its molecular structure, receptor interactions, and downstream signaling pathways is crucial for its potential therapeutic development and for



researchers investigating the structure-activity relationships of anabolic-androgenic steroids. This technical guide provides a foundational overview to support further research and development in this area.

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